3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, an azetidinyl ring, and an imidazolidine-2,4-dione moiety, making it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the bromophenyl acetyl intermediate. This intermediate is then reacted with azetidin-3-yl imidazolidine-2,4-dione under specific conditions to form the final compound. Common reagents used in these reactions include bromine, acetyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction can produce bromophenyl alcohols.
Scientific Research Applications
3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors, while the azetidinyl and imidazolidine-2,4-dione moieties contribute to its overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(2-(4-Fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- 3-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- 3-(1-(2-(4-Methylphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
Uniqueness
3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties compared to its fluorinated, chlorinated, and methylated analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c15-10-3-1-9(2-4-10)5-12(19)17-7-11(8-17)18-13(20)6-16-14(18)21/h1-4,11H,5-8H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORNHAFFSCQNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Br)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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